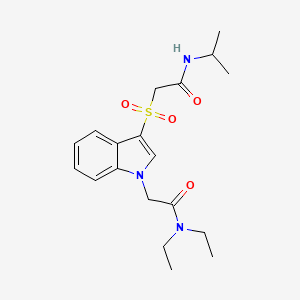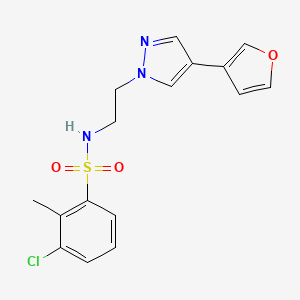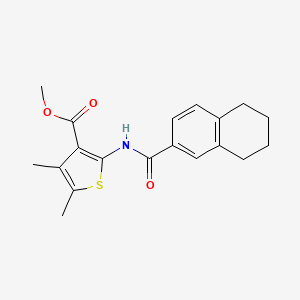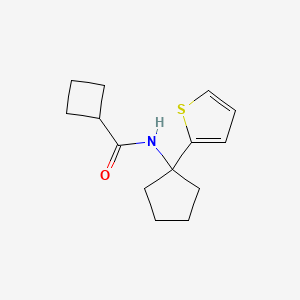
N-(1-(thiophen-2-yl)cyclopentyl)cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “N-(1-(thiophen-2-yl)cyclopentyl)cyclobutanecarboxamide”, there are general methods for synthesizing thiophene derivatives. For instance, the Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . Another method, the Paal–Knorr reaction, involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Applications De Recherche Scientifique
Synthesis and Characterization
- The synthesis and characterization of research chemicals, including analogs of N-(1-(thiophen-2-yl)cyclopentyl)cyclobutanecarboxamide, have been explored to understand their chemical properties and potential as synthetic cannabinoids. Studies have detailed the synthesis routes, analytical characterization, and differentiation of isomers, highlighting the importance of accurate identification in research and potential therapeutic applications (McLaughlin et al., 2016).
Antimicrobial and Antioxidant Activities
- Novel compounds with thiophene motifs have been synthesized and evaluated for their antimicrobial and antioxidant activities. For example, N-(thiophen-2-ylmethyl)thiophene-2-carboxamide showed effective antibacterial activity, underscoring the potential of thiophene derivatives in developing new antimicrobial agents (Cakmak et al., 2022).
Drug Design and Molecular Docking
- The structural analysis and biological evaluation of thiophene derivatives, including those structurally related to this compound, have contributed to drug design efforts. These efforts are aimed at identifying novel therapeutic targets, with some studies revealing new binding sites for enzyme inhibitors, thereby offering opportunities for the development of selective and potent inhibitors (He et al., 2015).
Pharmacological Applications
- Research has also focused on the synthesis and biological evaluation of thiophene derivatives as potential anti-inflammatory agents. Such studies underscore the pharmacological relevance of thiophene derivatives, providing insights into their mechanisms of action and potential therapeutic benefits (Thabet et al., 2011).
Advanced Materials Development
- The development of novel polyamides containing cyclobutane in the main chain from derivatives similar to this compound has been reported. These materials show promise in various applications, including as antioxidants, highlighting the versatility of these compounds in materials science (Castillo et al., 2004).
Propriétés
IUPAC Name |
N-(1-thiophen-2-ylcyclopentyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NOS/c16-13(11-5-3-6-11)15-14(8-1-2-9-14)12-7-4-10-17-12/h4,7,10-11H,1-3,5-6,8-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVMQXJJOPHEOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)NC(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[7-(4-fluorophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-propylacetamide](/img/structure/B2701443.png)
![methyl 4-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2701447.png)
![N-(4-ethylphenyl)-N-(4-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2701448.png)
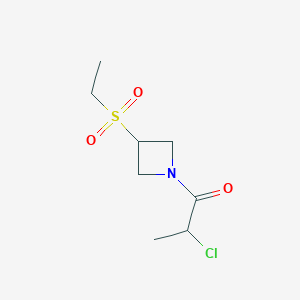
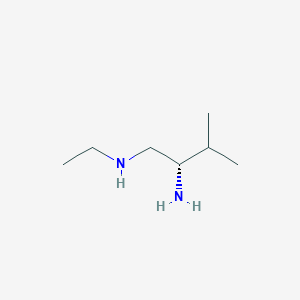
![1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(2-ethoxyphenyl)urea](/img/structure/B2701453.png)

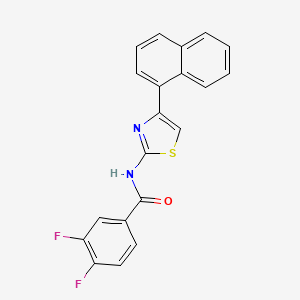
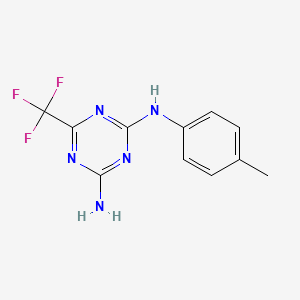
![2-[(1-Methylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B2701459.png)
